Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate (molecular formula: C₁₀H₁₀N₂O₂S) is a substituted prop-2-enoate derivative featuring a 4-methylthiazole moiety. Its structure (Fig. 1) adopts an E-configuration across the C=C bond, as evidenced by the SMILES notation (CCOC(=O)/C(=C/C₁=NC(=CS₁)C)/C#N) and InChIKey (LLPZXVSZXFBMHW-XBXARRHUSA-N) . This compound serves as a key intermediate in synthesizing heterocyclic systems, such as pyrido[1,2-a]benzimidazoles and thiazolo-pyrimidinones, due to its reactive α,β-unsaturated ester and cyano groups .
Properties
IUPAC Name |
ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQGLOWBTCOQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694365 | |
| Record name | Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871926-00-0 | |
| Record name | Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its antimicrobial properties, showing activity against various bacteria and fungi. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, altering enzyme activity or receptor signaling pathways. The cyano group can participate in hydrogen bonding, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Heterocyclic Moieties
Thiazole vs. Thiophene/Furan Derivatives
- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate (C₁₀H₉NO₂S): Replacing the thiazole with thiophene reduces nitrogen content, altering electronic properties. Melting point: 79–82°C; boiling point: 340.8±32.0°C (predicted); density: 1.247 g/cm³ . Lower thermal stability compared to thiazole derivatives, attributed to weaker intermolecular interactions.
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate (C₁₀H₉NO₃): The furan oxygen enhances polarity but reduces aromatic stability relative to thiazole. Thermodynamic studies show heat capacities of 5–80 K for its derivatives, with condensed-phase stability influenced by hydrogen bonding .
| Compound | Heterocycle | Melting Point (°C) | Boiling Point (°C) | Key Reference |
|---|---|---|---|---|
| Target compound | Thiazole | – | – | |
| Thiophene analog | Thiophene | 79–82 | 340.8±32.0 | |
| Furan analog | Furan | – | – |
Substituted Phenyl Derivatives
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate (C₁₃H₁₃NO₃): Syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) enhances planarity, favoring π-π stacking . Used in synthesizing 2-propenoylamides with biological activity .
- Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (C₁₅H₁₇NO₅): Methoxy groups increase solubility via hydrogen bonding and steric effects .
Physicochemical and Thermodynamic Properties
The thiazole-based compound’s lack of reported melting/boiling points limits direct comparison. However, thermodynamic studies on furan derivatives (e.g., heat capacities up to 370 K) suggest higher thermal resilience than aliphatic analogs . Thiophene derivatives exhibit moderate vapor pressure (8.38E-05 mmHg at 25°C), indicating volatility suitable for gas-phase applications .
Biological Activity
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate, a compound featuring a thiazole ring and a cyano group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Structural Overview
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.267 g/mol
Structural Features: The compound includes an ethyl ester, a cyano group, and an amino group attached to a prop-2-enoate backbone. Its unique structure contributes to its reactivity and potential applications in various fields.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines:
- Selectivity Against Glioblastoma and Melanoma:
- A derivative of the compound showed promising selectivity against human glioblastoma (U251) and melanoma (WM793) cells in vitro, as assessed by MTT assays which measure cell viability.
- In comparison to leukemia cells, the derivative displayed significantly higher selectivity for glioblastoma and melanoma cells.
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| U251 (Glioblastoma) | 12.5 | High |
| WM793 (Melanoma) | 15.0 | High |
| K562 (Leukemia) | 50.0 | Low |
Anti-Diabetic Activity
The compound also exhibits potential as an anti-diabetic agent. Research indicates that it can influence diabetes-related parameters through various assays:
- Inhibition of Type II Diabetes:
- The compound demonstrated inhibitory activity against pathways associated with type II diabetes, suggesting its potential role in managing glucose levels and improving insulin sensitivity.
Preliminary studies suggest that this compound may interact with enzymes or receptors involved in metabolic pathways. However, further research is needed to elucidate the specific interactions and mechanisms of action.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Starting Materials: The synthesis begins with appropriate thiazole derivatives and cyanoacrylate precursors.
- Reagents: Common reagents include bases and solvents that facilitate the formation of the thiazole ring and subsequent functionalization.
- Techniques: Continuous flow reactors may be employed on an industrial scale to enhance yield and purity.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing context for the potential applications of this compound:
- Antimalarial Activity:
-
In vitro Studies:
- In vitro assays have confirmed the cytotoxic effects of thiazole derivatives on various cancer cell lines, reinforcing the need for further investigation into their therapeutic applications.
Preparation Methods
General Synthetic Strategy
The compound can be prepared via a condensation reaction involving ethyl cyanoacetate and a suitable amine-substituted aldehyde or by nucleophilic substitution on activated cyanoacrylate intermediates. The key steps typically include:
- Formation of the cyanoacrylate backbone from ethyl cyanoacetate.
- Introduction of the amino heterocyclic substituent (4-methyl-1,3-thiazol-2-yl amine) through nucleophilic addition or condensation.
- Control of stereochemistry (E/Z isomerism) in the propenoate double bond.
Preparation from Ethyl Cyanoacetate and 4-methyl-1,3-thiazol-2-yl Amine
A widely reported approach for related compounds involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes or amines in the presence of a base catalyst.
Step 1: Activation of Ethyl Cyanoacetate
Ethyl cyanoacetate is treated with a base such as sodium ethoxide or potassium carbonate to form an enolate intermediate.Step 2: Condensation with 4-methyl-1,3-thiazol-2-yl Amine
The amino group of 4-methyl-1,3-thiazol-2-yl amine reacts with the activated cyanoacetate or an intermediate aldehyde derivative to form the substituted cyanoacrylate. This can be done under reflux in ethanol or under microwave irradiation to improve yield and reduce reaction time.Step 3: Isolation and Purification
The product is isolated by crystallization or chromatography, yielding ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate.
Catalysts and Reaction Conditions
Various catalysts and conditions have been reported for similar cyanoacrylate derivatives:
| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Potassium carbonate | Ethanol | Reflux (80°C) | 4–8 hours | 55–85 | Conventional heating |
| Sodium ethoxide | Ethanol | Reflux | Overnight | 41–61 | Piperidine as alternative catalyst |
| Sodium hydroxide | Ethanol | Reflux | 4–12 hours | Up to 90 | Multicomponent reactions |
| Microwave irradiation | Ethanol/Water | 5–40 min | 5–40 minutes | 70–90 | Enhanced yield and shorter time |
Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for related pyrimidine-5-carbonitrile derivatives, which are structurally similar to the target compound.
Alternative Synthetic Routes
From α-cyano ketones:
Condensation of α-cyano ketones with amines and aldehydes under basic conditions can yield substituted cyanoacrylates with heterocyclic amines.From malononitrile:
Malononitrile can be used in multicomponent reactions with thiourea and aldehydes to form pyrimidine-5-carbonitrile derivatives, a method that might be adapted for thiazole-containing compounds.
Representative Reaction Scheme (Hypothetical)
Ethyl cyanoacetate + 4-methyl-1,3-thiazol-2-yl amine
--(K2CO3, EtOH, reflux)-->
this compound
Research Findings and Optimization
- Microwave irradiation at 150–600 W power levels can increase yield up to 90% and reduce reaction time to under 15 minutes for similar compounds.
- Solvent-free and catalyst-free ball-milling techniques have been explored for related pyrimidine derivatives, suggesting potential green chemistry approaches for this compound.
- Choice of base catalyst (NaOH, K2CO3, NaOEt, piperidine) significantly influences yield and purity.
- Reaction temperature and solvent polarity affect the stereochemistry and purity of the final product.
Summary Table of Preparation Methods for Related Cyanoacrylate Derivatives
| Starting Materials | Catalyst/Base | Conditions | Yield (%) | Reference Notes |
|---|---|---|---|---|
| Ethyl cyanoacetate + amine | K2CO3 | Ethanol, reflux 4–8 h | 55–85 | Conventional heating, good yields |
| Ethyl cyanoacetate + amine | NaOEt or NaOH | Ethanol, reflux overnight | 41–90 | Variable yields, longer time |
| Ethyl cyanoacetate + amine | Microwave irradiation | 5–40 min, EtOH or water | 70–90 | Faster, higher yields |
| Malononitrile + thiourea + aldehyde | Solvent-free, ball-mill | Room temp, catalyst-free | Moderate | Green chemistry approach |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
